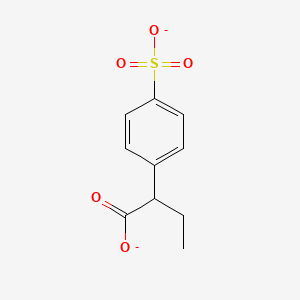

2-(4-Sulfophenyl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O5S-2 |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

2-(4-sulfonatophenyl)butanoate |

InChI |

InChI=1S/C10H12O5S/c1-2-9(10(11)12)7-3-5-8(6-4-7)16(13,14)15/h3-6,9H,2H2,1H3,(H,11,12)(H,13,14,15)/p-2 |

InChI Key |

UBOLIQIJRBLRGQ-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(=O)[O-] |

Synonyms |

2-(4-sulfophenyl)butanoic acid 2-(4-sulfophenyl)butyrate 2-(4-sulfophenyl)butyric acid |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 2 4 Sulfophenyl Butanoate

Established Synthetic Methodologies

A primary and established method for the synthesis of 2-(4-sulfophenyl)butanoate involves the reaction of the corresponding phenylcarboxylic acid with sulfuric acid. nih.gov This electrophilic aromatic substitution reaction introduces a sulfonate group onto the phenyl ring. The reaction typically yields the desired product, which can be further purified by recrystallization. nih.gov The identity of the synthesized this compound can be confirmed using analytical techniques such as electrospray mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In one documented synthesis, the yield of racemic, R-, and S-2-(4-sulfophenyl)butanoate was approximately 30% with a purity of about 97%. nih.gov

Nuclear magnetic resonance (¹H NMR) data provides characteristic signals that confirm the structure of this compound. The typical chemical shifts observed are:

A triplet at approximately 0.87 ppm corresponding to the methyl (CH₃) protons at the C-4 position. nih.gov

A multiplet around 1.85 ppm for the methylene (B1212753) (CH₂) protons at the C-3 position. nih.gov

A triplet near 3.47 ppm attributed to the methine (CH) proton at the C-2 position. nih.gov

A multiplet in the aromatic region, around 7.6 ppm, indicating the para-substituted phenyl ring. nih.gov

The synthesis of this compound from phenylcarboxylic acids and sulfuric acid is not without the formation of by-products. A major impurity identified in this synthetic route is 2-(2-sulfophenyl)butyrate. nih.gov This isomer arises from the sulfonation at the ortho position of the phenyl ring instead of the para position. nih.gov Complete removal of this by-product through recrystallization can be challenging. nih.gov The presence of this and other potential by-products underscores the importance of purification and analytical verification to ensure the desired purity of this compound for subsequent applications or studies. nih.gov

| Compound | Synthesis Method | Purity | Major By-product |

| Racemic this compound | Reaction of phenylcarboxylic acid with sulfuric acid | ~97% | 2-(2-Sulfophenyl)butyrate |

| R-2-(4-Sulfophenyl)butanoate | Reaction of R-phenylcarboxylic acid with sulfuric acid | 96% | 2-(2-Sulfophenyl)butyrate |

| S-2-(4-Sulfophenyl)butanoate | Reaction of S-phenylcarboxylic acid with sulfuric acid | 96% | 2-(2-Sulfophenyl)butyrate |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic catalysis to achieve efficient and selective production of complex molecules. mdpi.com While specific chemoenzymatic routes for this compound are not extensively detailed in the provided context, the principles of this approach are well-established for a wide range of compounds. nih.govnih.gov This methodology often involves using enzymes to introduce chirality or perform specific transformations that are challenging to achieve through traditional chemical methods. mdpi.comnih.gov For instance, lipases are commonly used for enantioselective transesterification to produce chiral esters. nih.gov The application of such enzymatic steps could potentially enhance the synthesis of enantiomerically pure R- and S-2-(4-sulfophenyl)butanoate, overcoming the separation challenges associated with classical resolution or asymmetric synthesis.

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification. The carboxylic acid group is a primary target for derivatization. Standard reactions of carboxylic acids can be employed to create a variety of derivatives. libretexts.org These include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. libretexts.orgchemguide.co.uk This is a common method for creating methyl, ethyl, or other alkyl esters. libretexts.org

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acid chloride. libretexts.org This intermediate can then be used to form esters, amides, and other acyl derivatives. libretexts.org

Amide Formation: The carboxylic acid can be activated, for example with a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine to form an amide. libretexts.org

The aromatic ring also presents opportunities for further functionalization, although this may be less common for this specific compound.

Enzymatic derivatization offers a highly specific and mild approach to modifying this compound. Enzymes can be used to catalyze a variety of transformations on the molecule. For instance, formylglycine-generating enzymes can catalyze the site-specific oxidation of certain amino acid residues, a process that could be adapted for targeted modifications if the substrate is appropriately designed. nih.gov

Enzymatic and Microbial Degradation Pathways of 2 4 Sulfophenyl Butanoate

Overview of Biodegradation Mechanisms

The breakdown of complex xenobiotic compounds like LAS is a multi-step process often carried out by microbial consortia. The degradation of LAS congeners typically results in the formation of a variety of sulfophenylcarboxylates (SPCs), including 2-(4-sulfophenyl)butanoate. asm.orgnih.govasm.org These intermediates are then further mineralized by other specialized bacteria. asm.orgnih.gov

Position of this compound in Linear Alkylbenzenesulfonate Degradation Cascades

Linear alkylbenzenesulfonate (LAS) is a major synthetic surfactant used globally. asm.orgnih.gov Its biodegradation is a crucial environmental process. The initial steps in LAS degradation involve the oxidation of the alkyl chain, typically at the terminal methyl group (ω-oxidation), followed by successive rounds of β-oxidation. nih.govoup.com This process shortens the alkyl chain by two-carbon units, leading to the formation of various sulfophenylcarboxylate (SPC) intermediates. asm.orgoup.com

Aerobic Microbial Degradation

The aerobic breakdown of this compound has been studied in detail, particularly the role of specific bacterial strains in its enantioselective degradation.

Role of Delftia acidovorans SPB1 in Enantioselective Degradation

A key organism in the degradation of this compound is Delftia acidovorans SPB1. nih.govscience.gov This bacterium was isolated from enrichment cultures using enantiomeric 2-(4-sulfophenyl)butyrate as the sole source of carbon and energy. nih.govuni-konstanz.de D. acidovorans SPB1 demonstrates a remarkable ability to degrade both enantiomers of SPB, albeit in a sequential and enantioselective manner. nih.govscience.gov

Delftia acidovorans SPB1 exhibits a distinct preference for one enantiomer of this compound over the other. The bacterium utilizes the R-enantiomer (R-SPB) first, with a specific growth rate (μ) of 0.28 h⁻¹. nih.govscience.gov The degradation of the S-enantiomer (S-SPB) is significantly slower (μ = 0.016 h⁻¹) and only commences after the R-SPB has been completely consumed. nih.govscience.gov This sequential utilization highlights the stereospecificity of the enzymes involved in the initial steps of the degradation pathway.

Interactive Table: Enantioselective Degradation of this compound by Delftia acidovorans SPB1

| Enantiomer | Specific Growth Rate (μ) | Utilization Order |

| R-SPB | 0.28 h⁻¹ | 1st |

| S-SPB | 0.016 h⁻¹ | 2nd |

Data sourced from Schulz et al. (2000). nih.gov

During the degradation of both R-SPB and S-SPB by Delftia acidovorans SPB1, 4-sulfocatechol (4SC) is formed as a transient intermediate. nih.govscience.gov Suspensions of cells grown on S-SPB were also found to excrete 4SC, confirming that the metabolic pathways for both enantiomers converge at this key compound. nih.gov The formation of 4-sulfocatechol from this compound is a critical step, as it funnels the degradation products into a common pathway. d-nb.info Following its formation, 4-sulfocatechol is degraded via an ortho cleavage pathway, leading to the opening of the aromatic ring and subsequent mineralization. nih.gov

Ortho Ring Cleavage Pathway via 3-Sulfo-cis,cis-muconate

A key step in the aerobic degradation of the aromatic ring of sulfophenylcarboxylates like this compound is the ortho (or β-ketoadipate) pathway. In this pathway, the aromatic intermediate 4-sulfocatechol undergoes ring cleavage. nih.gov This cleavage is catalyzed by a dioxygenase, resulting in the formation of 3-sulfo-cis,cis-muconate. nih.gov This pathway has been observed in various bacteria, including Delftia acidovorans SPB1, which degrades 2-(4-sulfophenyl)butyrate. nih.govoup.com The metabolism of both enantiomers of 2-(4-sulfophenyl)butyrate in this organism converges at 4-sulfocatechol, which is then funneled into the ortho cleavage pathway. nih.gov The subsequent steps involve the conversion of 3-sulfo-cis,cis-muconate through a series of reactions that ultimately lead to desulfonation and the release of the sulfonate group as sulfite. nih.gov

Role of Comamonas testosteroni KF-1 in Degradation

The bacterium Comamonas testosteroni KF-1 is a key organism in the mineralization of certain sulfophenylcarboxylates. nih.gov It can utilize 3-(4-sulfophenyl)butyrate (a structural isomer of this compound) as a sole source of carbon and energy. nih.govasm.orguni-konstanz.de The degradation pathway in C. testosteroni KF-1 involves a series of enzymatic reactions that transform the initial substrate into central metabolites. nih.gov

During the degradation of 3-(4-sulfophenyl)butyrate by C. testosteroni KF-1, 4-sulfoacetophenone has been identified as a key transient intermediate. nih.govasm.org This discovery was a crucial step in elucidating the complete degradation pathway. The formation of 4-sulfoacetophenone suggests a novel catabolic route for sulfophenylcarboxylates. nih.gov

The intermediate 4-sulfoacetophenone is then acted upon by a specific Baeyer-Villiger monooxygenase. asm.orguni-konstanz.denih.gov This enzyme, designated as SAPMO, catalyzes the insertion of an oxygen atom, converting 4-sulfoacetophenone into 4-sulfophenyl acetate (B1210297). nih.govasm.orguni-konstanz.denih.gov This reaction is a critical step that prepares the molecule for the subsequent cleavage of the ester bond. nih.gov

Following the formation of 4-sulfophenyl acetate, an esterase enzyme catalyzes the hydrolysis of the ester bond. asm.orguni-konstanz.denih.gov This cleavage results in the formation of 4-sulfophenol and acetate. nih.govasm.orguni-konstanz.denih.gov The 4-sulfophenol then enters the lower part of the degradation pathway, which involves further oxygenation and ring cleavage, while the acetate can be readily assimilated by the cell. nih.gov

Enzymes Involved in Aerobic Desulfonation and Ring Cleavage

The aerobic breakdown of this compound and related compounds relies on a suite of specialized enzymes that catalyze desulfonation and the cleavage of the aromatic ring.

A key enzyme in the degradation pathway of some sulfophenylcarboxylates is a type of Baeyer-Villiger monooxygenase (BVMO). asm.orguni-konstanz.denih.gov In Comamonas testosteroni KF-1, the enzyme 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) is responsible for the conversion of 4-sulfoacetophenone to 4-sulfophenyl acetate. asm.orguni-konstanz.denih.gov This inducible, NADPH-dependent enzyme is a crucial component of the pathway, enabling the subsequent hydrolysis and degradation of the molecule. nih.govnih.gov The SAPMO from C. testosteroni KF-1 shows sequence homology to other phenylacetone-type BVMOs. asm.orguni-konstanz.de

Esterases (e.g., 4-Sulfophenylacetate Esterase)

The complete biodegradation of LAS is a multi-step process carried out by bacterial communities. asm.orgnih.govuni-konstanz.denih.govcapes.gov.bruni-konstanz.de Initially, LAS congeners are broken down into sulfophenylcarboxylates (SPCs), including 3-(4-sulfophenyl)butyrate (3-C₄-SPC). asm.orgnih.govuni-konstanz.denih.govcapes.gov.bruni-konstanz.de The subsequent mineralization of these SPCs is crucial for the complete removal of the surfactant from the environment.

In the bacterium Comamonas testosteroni KF-1, the degradation of 3-C₄-SPC proceeds through the formation of 4-sulfoacetophenone (SAP), which is then converted to 4-sulfophenyl acetate (SPAc) by a Baeyer-Villiger monooxygenase. asm.orgnih.govnih.govcapes.gov.bruni-konstanz.de The final step in this part of the pathway is the hydrolysis of SPAc, which is catalyzed by an inducible esterase known as 4-sulfophenylacetate (SPAc) esterase. asm.orgnih.govnih.govcapes.gov.bruni-konstanz.de This enzymatic reaction cleaves the ester bond in SPAc to yield 4-sulfophenol and acetate, which are then further metabolized by the bacterium. asm.orguni-konstanz.de

The SPAc esterase from C. testosteroni KF-1 has been purified and characterized. It exhibits a high affinity for its substrate, with an apparent Kₘ value of 27 μM for SPAc and a Vₘₐₓ of 255 μmol min⁻¹ mg⁻¹. asm.org The enzyme demonstrates stability at temperatures up to 45°C. asm.org The identification and characterization of this esterase represent a significant step in understanding the complete enzymatic pathway for LAS degradation. asm.orgnih.govuni-konstanz.de

Oxygenases and their Substrate Specificity

Oxygenases play a pivotal role in the initial stages of this compound degradation. The degradation of the related compound, 3-(4-sulfophenyl)butyrate (3-C₄-SPC), by Comamonas testosteroni KF-1 involves a key Baeyer-Villiger monooxygenase (BVMO). asm.orgnih.govnih.govcapes.gov.bruni-konstanz.de This enzyme, designated as 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO), is responsible for the conversion of 4-sulfoacetophenone (SAP), a metabolic intermediate of 3-C₄-SPC, into 4-sulfophenyl acetate (SPAc). asm.orgnih.govnih.govcapes.gov.bruni-konstanz.de

The SAPMO from C. testosteroni KF-1 is an NADPH-dependent, type I BVMO. asm.org Transcriptional analysis has shown that the gene for this enzyme is inducibly transcribed during the growth of the bacterium on 3-C₄-SPC. asm.orgnih.govcapes.gov.bruni-konstanz.de The purified recombinant SAPMO has been shown to convert SAP to SPAc. asm.orgnih.govuni-konstanz.deuni-konstanz.de

Studies on the substrate specificity of SAPMO revealed that it is active with other aromatic ketones like phenylacetone (B166967) and 4-hydroxyacetophenone. asm.orgnih.govuni-konstanz.deuni-konstanz.de However, it does not show activity towards cyclohexanone (B45756) and progesterone. nih.govuni-konstanz.deuni-konstanz.de This indicates a degree of specificity for aromatic substrates. The enzyme exhibits the highest sequence homology to phenylacetone BVMO (57%), followed by steroid BVMO (55%) and 4-hydroxyacetophenone BVMO (30%). asm.orgnih.govuni-konstanz.de This homology suggests an evolutionary relationship and recruitment of versatile enzyme families for the breakdown of xenobiotic compounds like LAS. asm.orgnih.govuni-konstanz.de

In another bacterium, Delftia acidovorans SPB1, the degradation of 2-(4-sulfophenyl)butyrate (SPB) involves an unknown oxygenase that facilitates the conversion of both R- and S-enantiomers of SPB to 4-sulfocatechol (4SC). nih.gov This indicates a different initial oxygenase attack compared to the pathway in C. testosteroni.

| Enzyme | Organism | Substrate(s) | Product(s) | Cofactor | Key Findings |

| 4-Sulfophenylacetate Esterase | Comamonas testosteroni KF-1 | 4-Sulfophenyl acetate (SPAc) | 4-Sulfophenol, Acetate | - | High affinity for SPAc (Kₘ = 27 μM); Stable up to 45°C. asm.org |

| 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase (SAPMO) | Comamonas testosteroni KF-1 | 4-Sulfoacetophenone (SAP), Phenylacetone, 4-Hydroxyacetophenone | 4-Sulfophenyl acetate (SPAc) | NADPH | Inducibly transcribed during growth on 3-C₄-SPC; Inactive with cyclohexanone and progesterone. asm.orgnih.govuni-konstanz.deuni-konstanz.de |

| Unknown Oxygenase | Delftia acidovorans SPB1 | R- and S-2-(4-sulfophenyl)butyrate (SPB) | 4-Sulfocatechol (4SC) | Not specified | Metabolizes both enantiomers, converging at 4SC. nih.gov |

Anaerobic Microbial Degradation

While much of the research on the biodegradation of sulfophenyl carboxylates has focused on aerobic pathways, evidence for anaerobic degradation also exists.

Identification of Clostridium sp. Strain EV4

Enrichment cultures grown under strictly anaerobic fermentative conditions using various alkyl- and arylsulfonates as the sole sulfur source led to the isolation of several bacterial strains. nih.govuni-konstanz.de One such isolate, designated strain EV4, was obtained from a culture utilizing 2-(4-sulfophenyl)butyrate (SPB) as the sole sulfur source in a glucose-mineral medium. nih.govuni-konstanz.de This fermentative bacterium was identified as a Clostridium species, closely related to Clostridium beijerinckii. nih.govuni-konstanz.de

Utilization as Sole Sulfur Source under Fermentative Conditions

Clostridium sp. strain EV4 demonstrated the ability to quantitatively utilize 2-(4-sulfophenyl)butyrate and other tested arylsulfonates as its only source of sulfur for growth under fermentative conditions. nih.govuni-konstanz.de The growth yield was approximately 3 kg of protein per mole of sulfur, regardless of whether the sulfur was supplied as a sulfonate or as sulfate. nih.gov The organism grew in a glucose-salts medium, producing acetate and butyrate (B1204436) as fermentation products. uni-konstanz.de This demonstrates that anaerobic bacteria can assimilate sulfur from these xenobiotic compounds. uni-konstanz.deoup.com

Evidence for Anaerobic Cleavage of the Carbon-Sulfur Bond

The growth of Clostridium sp. strain EV4 on 2-(4-sulfophenyl)butyrate was accompanied by the concomitant and quantitative utilization of the substrate. d-nb.info Crucially, a major product specific to the sulfonate substrate was observed, indicating that a desulfonation reaction had occurred. nih.govuni-konstanz.de Although the exact structure of the desulfonated product was not identified, its appearance provides strong evidence for the anaerobic cleavage of the carbon-sulfur (C-S) bond. nih.govd-nb.info This finding was significant as it established the existence of anaerobic desulfonation of arylsulfonates, a process previously thought to be unlikely. nih.govuni-konstanz.de The desulfonation reaction appeared to be catalyzed by at least two different genera, as a similar product was observed in both Clostridium species and a gram-negative bacterium. d-nb.info

Enzymatic Kinetics and Regulation in Biodegradation

The degradation of linear alkylbenzene sulfonates (LAS) is known to be influenced by environmental conditions, with anaerobic conditions generally inhibiting the process. researchgate.net The enzymes involved in these pathways are often inducible, meaning their expression is triggered by the presence of their specific substrates. asm.orgcapes.gov.brresearchgate.net For instance, in Comamonas testosteroni KF-1, the Baeyer-Villiger monooxygenase (SAPMO) and the 4-sulfophenylacetate esterase involved in 3-(4-sulfophenyl)butyrate degradation are inducibly transcribed. asm.orgcapes.gov.br

The kinetics of the 4-sulfophenylacetate esterase from C. testosteroni KF-1 have been determined, showing a high affinity for its substrate, 4-sulfophenyl acetate, with an apparent Michaelis constant (Kₘ) of 27 μM and a maximum reaction velocity (Vₘₐₓ) of 255 μmol min⁻¹ mg⁻¹. asm.org The recombinant SAPMO from the same organism exhibited an apparent Kₘ of 61.7 μM and a Vₘₐₓ of 2.8 μmol min⁻¹ mg⁻¹ for its substrate, 4-sulfoacetophenone. researchgate.net

In Delftia acidovorans SPB1, the degradation of the enantiomers of 2-(4-sulfophenyl)butyrate occurs sequentially. The R-enantiomer is utilized first at a specific growth rate (μ) of 0.28 h⁻¹, while the S-enantiomer is degraded much more slowly (μ = 0.016 h⁻¹) after the R-enantiomer is depleted. nih.gov This sequential utilization points to a regulatory mechanism that prioritizes the degradation of one enantiomer over the other.

The study of biodegradation kinetics, often described by models like the Michaelis-Menten equation, is essential for predicting the rate of breakdown of these compounds in the environment. ecetoc.org

| Parameter | Enzyme/Organism | Value | Substrate | Significance |

| Kₘ | 4-Sulfophenylacetate Esterase (C. testosteroni KF-1) | 27 μM | 4-Sulfophenyl acetate | High enzyme-substrate affinity. asm.org |

| Vₘₐₓ | 4-Sulfophenylacetate Esterase (C. testosteroni KF-1) | 255 μmol min⁻¹ mg⁻¹ | 4-Sulfophenyl acetate | High catalytic rate. asm.org |

| Kₘ | SAPMO (C. testosteroni KF-1) | 61.7 μM | 4-Sulfoacetophenone | Moderate enzyme-substrate affinity. researchgate.net |

| Vₘₐₓ | SAPMO (C. testosteroni KF-1) | 2.8 μmol min⁻¹ mg⁻¹ | 4-Sulfoacetophenone | Catalytic rate of the oxygenase. researchgate.net |

| μ | Delftia acidovorans SPB1 | 0.28 h⁻¹ | R-2-(4-sulfophenyl)butyrate | Faster degradation of the R-enantiomer. nih.gov |

| μ | Delftia acidovorans SPB1 | 0.016 h⁻¹ | S-2-(4-sulfophenyl)butyrate | Slower, sequential degradation of the S-enantiomer. nih.gov |

In Vivo Determination of Enzymatic Parameters

The in vivo degradation of this compound has been notably studied in the bacterium Delftia acidovorans SPB1. nih.gov This organism demonstrates enantioselective metabolism, utilizing the two enantiomers of this compound sequentially. nih.govuni-konstanz.de

In batch culture experiments, D. acidovorans SPB1 first metabolizes the R-enantiomer, exhibiting a specific growth rate (μ) of 0.28 h⁻¹. nih.govuni-konstanz.de Following the depletion of the R-form, the bacterium begins to degrade the S-enantiomer at a significantly lower specific growth rate of 0.016 h⁻¹. nih.govuni-konstanz.de This sequential utilization indicates that the enzymatic system of the bacterium has a distinct preference for one stereoisomer over the other. During the degradation of the R-enantiomer, a transient accumulation of the intermediate 4-sulfocatechol is observed. nih.gov The metabolism of both enantiomers ultimately converges at this common intermediate, which is then further processed through an ortho ring cleavage pathway. nih.govuni-konstanz.de

The molar growth yields also differ between the two phases of growth. The degradation of R-2-(4-sulfophenyl)butanoate results in a molar growth yield of 6 grams of protein per mole of carbon. nih.gov In contrast, the subsequent degradation of the S-enantiomer yields approximately 4 grams of protein per mole of carbon. nih.gov

Table 1: In Vivo Growth Parameters of Delftia acidovorans SPB1 on Enantiomers of this compound

| Enantiomer | Specific Growth Rate (μ) | Molar Growth Yield (g protein/mol C) |

| R-2-(4-sulfophenyl)butanoate | 0.28 h⁻¹ | 6 |

| S-2-(4-sulfophenyl)butanoate | 0.016 h⁻¹ | 4 |

Data sourced from studies on Delftia acidovorans SPB1. nih.gov

Substrate Range and Specificity of Degradative Enzymes

The enzymes involved in the degradation of sulfophenylcarboxylates often exhibit a narrow substrate range. nih.gov This specificity necessitates the involvement of a diverse bacterial community to achieve complete degradation of the complex mixture of SPCs generated from commercial LAS. nih.govasm.org

Studies on Comamonas testosteroni KF-1, a bacterium capable of mineralizing 3-(4-sulfophenyl)butyrate, have identified a 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) and a 4-sulfophenylacetate esterase. nih.govnih.govuni-konstanz.de While this organism degrades a close structural analog, its enzymes provide a model for understanding substrate specificity. The heterologously expressed SAPMO from C. testosteroni KF-1 was tested against several aromatic ketones. researchgate.net

The enzyme showed the highest affinity for 4-hydroxyacetophenone (Km = 35.9 μM), although its maximum velocity was higher with 4-sulfoacetophenone (Vmax = 2.8 μmol min⁻¹ mg⁻¹). researchgate.net Phenylacetone was also a good substrate, with kinetic parameters similar to those for 4-sulfoacetophenone. researchgate.net However, the enzyme showed no activity towards cyclohexanone or progesterone. uni-konstanz.deresearchgate.net This demonstrates a clear preference for specific aromatic structures.

Delftia acidovorans SPB1, which degrades this compound, can also grow on 4-sulfocatechol and 1-(4-sulfophenyl)octane, a model LAS compound. nih.gov However, it is unable to grow on commercial LAS mixtures, suggesting that the initial breakdown enzymes required for these more complex, subterminally substituted molecules are absent. nih.gov

Table 2: Kinetic Parameters of SAP-Monooxygenase from C. testosteroni KF-1 with Various Substrates

| Substrate | Apparent K_m (μM) | V_max (μmol min⁻¹ mg⁻¹) |

| 4-Sulfoacetophenone (SAP) | 61.7 | 2.8 |

| Phenylacetone | 64.9 | 2.7 |

| 4-Hydroxyacetophenone (HAP) | 35.9 | 1.8 |

| 4-Aminoacetophenone | 163.6 | 2.1 |

| 4-Nitroacetophenone | 115.1 | 0.3 |

| Acetophenone | 196.3 | 0.1 |

Data represents the activity of recombinant SAP-monooxygenase. researchgate.net

Analytical and Spectroscopic Characterization of 2 4 Sulfophenyl Butanoate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-(4-sulfophenyl)butanoate, enabling the separation of the parent compound from its metabolites and other interfering substances. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this regard.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the detection and quantification of this compound and its metabolites. nih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. uni-konstanz.deejgm.co.uk Detection is often achieved using a UV or diode array detector, with a typical wavelength for aromatic sulfonates set around 220 nm. nih.gov

The versatility of HPLC allows for both isocratic and gradient elution methods to achieve optimal separation of aromatic sulfonates and their derivatives. uni-konstanz.de For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of standard solutions. ejgm.co.uk This allows for the determination of the concentration of this compound in unknown samples with a high degree of accuracy and precision. nih.govejgm.co.uk The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. mdpi.com

Table 1: HPLC Conditions for Analysis of Sulfophenyl Carboxylates

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | uni-konstanz.deejgm.co.uk |

| Mobile Phase | Varies (e.g., water, methanol, acetonitrile (B52724) mixtures) | ejgm.co.uk |

| Detection | UV/Diode Array Detector (approx. 220 nm) | nih.gov |

| Flow Rate | Typically 0.5 - 1.0 mL/min | nih.gov |

| Injection Volume | Up to 50 µl | nih.gov |

Chiral Chromatography for Enantiomeric Resolution

Since this compound is a chiral compound, its enantiomers may exhibit different biological activities and degradation pathways. chimia.ch Therefore, the separation and analysis of individual enantiomers are crucial. Chiral chromatography is the primary technique used for this enantiomeric resolution. mz-at.denih.govencyclopedia.pub

This is often achieved by using a chiral stationary phase (CSP). eijppr.comelementlabsolutions.com For sulfophenyl carboxylates, polysaccharide-based CSPs and cyclodextrin-based CSPs have proven effective. researchgate.netnih.gov For instance, a β-pm-Nucleodex column has been successfully used to separate the R- and S-enantiomers of this compound. nih.gov The choice of mobile phase is critical for achieving baseline separation of the enantiomers. nih.gov A buffered mobile phase, such as potassium phosphate (B84403) buffer, is often used to optimize the separation. nih.gov The separated enantiomers can then be quantified individually, providing valuable information on the stereoselectivity of biological or chemical processes. nih.gov

Table 2: Chiral HPLC Separation of this compound Enantiomers

| Parameter | Condition | Reference |

| Chiral Stationary Phase | β-pm-Nucleodex | nih.gov |

| Mobile Phase | 100 mM potassium phosphate buffer, pH 6.0 | nih.gov |

| Flow Rate | 0.5 ml/min | nih.gov |

| Detection | Diode array detector at 220 nm | nih.gov |

| Elution Order | R-SPB at 6.5 min, S-SPB at 8.4 min | nih.gov |

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and its metabolites. fiveable.mecurrenta.de It provides information on the molecular weight and fragmentation patterns of the analytes, which aids in confirming their identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like this compound. libretexts.orguvic.ca In ESI-MS, the sample solution is sprayed into a strong electric field, generating charged droplets from which gas-phase ions of the analyte are produced. uni-goettingen.de This technique is often coupled with liquid chromatography (LC-ESI-MS) to provide separation and mass analysis in a single run. researchgate.net

For this compound, ESI-MS is typically performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is fragmented to produce characteristic product ions. currenta.de High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. rsc.org

The identity of this compound can be confirmed by observing its characteristic ions in the mass spectrum. For instance, in negative ion mode, the following ions have been reported: [M − 2H]²⁻ at m/z 121, [M − H]⁻ at m/z 243, and [M + Na⁺ − 2H]⁻ at m/z 265. nih.gov The metabolite 4-sulfocatechol has been identified by the observation of the [M − H]⁻ ion at m/z 189. nih.gov

MALDI-TOF MS Analysis of Related Compounds

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that can be used for the analysis of a wide range of molecules, including aromatic sulfonates. jst.go.jpnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. acs.org

While direct MALDI-TOF MS analysis of this compound is not extensively documented, the technique has been successfully applied to the study of related benzene (B151609) sulfonate derivatives. nih.govresearchgate.net It has been used to investigate the in vivo distribution and metabolism of these compounds, demonstrating its potential for analyzing metabolites in tissue samples. nih.govresearchgate.net MALDI-TOF MS can provide rapid analysis with high sensitivity, making it a valuable tool for screening and identifying related compounds in complex biological matrices. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. rsc.org Both ¹H NMR and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound and its metabolites.

¹H NMR spectroscopy provides information about the number and types of protons in a molecule and their neighboring atoms. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum are used to deduce the structure. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. chemguide.co.uk The number of signals indicates the number of non-equivalent carbon atoms, and their chemical shifts provide information about the chemical environment of each carbon atom. chemguide.co.uk

Proton (¹H) NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic protons on the para-substituted benzene ring typically appear as two distinct doublets in the downfield region of the spectrum, usually between 7.4 and 7.9 ppm. This pattern arises from the coupling between adjacent protons on the ring. The protons of the butyl chain will resonate at higher field positions. The methine proton (CH) alpha to both the phenyl ring and the carboxylate group is expected to appear as a multiplet. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butanoate chain will also produce characteristic multiplets further upfield.

During the biodegradation of this compound by organisms such as Delftia acidovorans SPB1, a key metabolite identified is 4-sulfocatechol. nih.gov The ¹H NMR spectrum of 4-sulfocatechol would be simpler, showing signals for the three aromatic protons on the catechol ring, with their chemical shifts influenced by the hydroxyl and sulfonate groups.

| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| This compound | Aromatic Protons (ortho to SO₃H) | 7.8 - 7.9 | d |

| Aromatic Protons (meta to SO₃H) | 7.4 - 7.5 | d | |

| Methine Proton (CH) | 3.5 - 3.7 | t | |

| Alkyl Protons (CH₂, CH₃) | 0.9 - 2.0 | m | |

| 4-Sulfocatechol | Aromatic Proton (H-3) | ~7.3 | d |

| Aromatic Proton (H-5) | ~6.9 | d | |

| Aromatic Proton (H-6) | ~6.8 | dd |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carboxyl carbon is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons will appear between 120 and 150 ppm, with the carbon atom attached to the sulfonate group (ipso-carbon) being the most deshielded in this region. The carbons of the butanoate chain will resonate in the upfield region of the spectrum.

For the metabolite 4-sulfocatechol, the ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with the carbons bearing the hydroxyl and sulfonate groups having the most downfield shifts among them due to the electron-withdrawing nature of the oxygen and sulfur atoms.

| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| This compound | Carboxyl Carbon (C=O) | 175 - 180 |

| Aromatic Carbon (C-SO₃H) | 145 - 150 | |

| Aromatic Carbons (C-H) | 125 - 130 | |

| Methine Carbon (CH) | 45 - 55 | |

| Alkyl Carbons (CH₂, CH₃) | 10 - 35 | |

| 4-Sulfocatechol | Aromatic Carbon (C-SO₃H) | ~148 |

| Aromatic Carbon (C-OH, C-1) | ~145 | |

| Aromatic Carbon (C-OH, C-2) | ~143 | |

| Aromatic Carbon (C-H, C-3) | ~118 | |

| Aromatic Carbon (C-H, C-5) | ~117 | |

| Aromatic Carbon (C-H, C-6) | ~115 |

Other Spectroscopic Methods

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate, carboxyl, and aromatic groups.

A strong and broad absorption band for the O-H stretch of the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxyl group will appear as a sharp, intense peak around 1700-1725 cm⁻¹. The sulfonate group (SO₃H) will exhibit characteristic stretching vibrations for the S=O and S-O bonds, typically appearing in the ranges of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹ (asymmetric and symmetric stretching, respectively). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will show multiple bands in the 1450-1600 cm⁻¹ region.

The FT-IR spectrum of the metabolite 4-sulfocatechol would be distinguished by the presence of strong, broad absorption bands for the phenolic O-H stretching vibrations, typically in the 3200-3600 cm⁻¹ range, in addition to the characteristic sulfonate and aromatic absorptions.

| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| This compound | O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |

| S=O Stretch (Sulfonate) | 1340 - 1350 | Strong | |

| S-O Stretch (Sulfonate) | 1150 - 1160 | Strong | |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | |

| 4-Sulfocatechol | O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| S=O Stretch (Sulfonate) | 1340 - 1350 | Strong | |

| S-O Stretch (Sulfonate) | 1150 - 1160 | Strong | |

| Aromatic C=C Stretch | 1450 - 1620 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly useful for analyzing symmetric vibrations and non-polar bonds. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, typically around 1000 cm⁻¹. The C-S stretching vibration of the sulfonate group would also be Raman active, appearing in the 700-800 cm⁻¹ region. Aromatic C-H in-plane bending vibrations are expected around 1000-1300 cm⁻¹.

In the case of the metabolite 4-sulfocatechol, the Raman spectrum would also be dominated by signals from the aromatic ring vibrations. The presence of the two hydroxyl groups on the ring in 4-sulfocatechol would likely shift the positions and intensities of the ring breathing modes compared to the parent compound. Raman spectroscopy can be a valuable tool for studying such compounds in aqueous solutions due to the weak Raman scattering of water. wallonie.beuliege.be

| Compound | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| This compound | Aromatic Ring Breathing | ~1000 |

| Aromatic C-H In-plane Bend | 1000 - 1300 | |

| C-S Stretch | 700 - 800 | |

| 4-Sulfocatechol | Aromatic Ring Breathing | ~1020 |

| Aromatic C-H In-plane Bend | 1000 - 1350 | |

| C-S Stretch | 700 - 800 |

Theoretical and Computational Studies on 2 4 Sulfophenyl Butanoate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and various spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is particularly popular for its balance of accuracy and computational cost. For a molecule like 2-(4-sulfophenyl)butanoate, DFT calculations would typically begin with geometry optimization, where the lowest energy arrangement of the atoms is determined. biointerfaceresearch.comresearchgate.net This optimized structure provides the foundation for calculating various electronic properties.

Key electronic properties that can be calculated using DFT include the total energy, dipole moment, and the distribution of electron density. mdpi.comphyschemres.org The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. irjweb.com For this compound, the MEP would likely show negative potential around the sulfonate and carboxylate groups, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

DFT is also instrumental in molecular design. By systematically modifying the structure of this compound, for example, by changing the position of the sulfonate group or altering the alkyl chain, and then recalculating the electronic properties, scientists can predict how these changes will affect the molecule's behavior. biointerfaceresearch.comriken.jp This in-silico approach accelerates the discovery of new molecules with desired properties. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| Total Energy (a.u.) | -1442 | Indicates the stability of the molecule at its optimized geometry. researchgate.net |

| Dipole Moment (Debye) | ~4.8 | Quantifies the overall polarity of the molecule. |

| C=O Bond Length (Å) | ~1.21 | Provides structural information on the carboxylate group. |

| S=O Bond Length (Å) | ~1.45 | Provides structural information on the sulfonate group. |

Note: The values in this table are illustrative and based on typical DFT calculations for molecules with similar functional groups. Specific values would require a dedicated computational study on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This can indicate higher polarizability and a greater ease of undergoing chemical reactions. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfonate group, which are electron-rich regions. The LUMO would likely be distributed over the carboxylate group and the phenyl ring.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), which provide further insights into the molecule's reactivity. mdpi.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Formula | Illustrative Value (eV) | Chemical Significance |

| EHOMO | - | -6.3 | Electron-donating capacity. |

| ELUMO | - | -1.8 | Electron-accepting capacity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | Indicates chemical reactivity and stability. irjweb.com |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Resistance to change in electron distribution. mdpi.com |

| Softness (S) | 1 / (2η) | 0.22 | Reciprocal of hardness, indicates higher reactivity. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05 | Ability to attract electrons. mdpi.com |

Note: The values are illustrative, based on typical results for substituted aromatic compounds. uni-muenchen.de A specific computational study is needed for precise values for this compound.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions, charge transfer, and delocalization of electron density within a molecule. numberanalytics.comuba.ar It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. numberanalytics.com

NBO analysis provides detailed information about the hybridization of atomic orbitals and the occupancy of the resulting NBOs (bonding, anti-bonding, core, and lone pair orbitals). biointerfaceresearch.com A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. nih.gov These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy (E(2))

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

| LP(O) on SO₃⁻ | π(C-C) in ring | ~5-10 | Lone pair donation to aromatic ring |

| π(C-C) in ring | π(C-C) in ring | ~15-20 | π-electron delocalization in the ring |

| σ(C-H) on chain | σ*(C-C) on chain | ~2-5 | Hyperconjugation along the alkyl chain |

Note: LP denotes a lone pair orbital. π and σ denote bonding orbitals, while π and σ* denote anti-bonding orbitals. The values are illustrative examples of interactions expected in such a molecule.*

Modeling of Reaction Mechanisms

Computational methods are invaluable for elucidating the detailed steps of chemical reactions, including those catalyzed by enzymes. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies, providing a comprehensive understanding of the reaction mechanism. nih.govpitt.edu

Enzymatic reactions are often studied using hybrid quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov In this approach, the region of the system where bond breaking and forming occurs (the active site, including the substrate) is treated with a high-level, computationally expensive quantum mechanics method (like DFT). The rest of the enzyme and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. nih.govresearchgate.net

This multiscale approach allows for the simulation of a reaction within the complex environment of the enzyme active site. chemrxiv.org For a hypothetical enzymatic reaction involving this compound, a QM/MM study could model its hydrolysis or another transformation. The calculations would aim to locate the transition state structure(s) and determine the free energy barrier for the reaction. pitt.edu This can help explain the catalytic efficiency of the enzyme by comparing the calculated barrier to the uncatalyzed reaction in solution. pitt.edu These simulations can also reveal the specific roles of active site amino acid residues in stabilizing the transition state, for example, through hydrogen bonding or electrostatic interactions.

Understanding how a substrate like this compound binds to an enzyme is crucial for drug design and understanding biological function. Molecular dynamics (MD) simulations are a powerful tool for this purpose. MD simulations use classical mechanics to simulate the movements of atoms in the enzyme-substrate complex over time, providing insights into the flexibility of the protein and the stability of the binding pose.

Starting from a docked pose or an X-ray crystal structure, MD simulations can explore the conformational landscape of the enzyme-substrate complex. The simulations can reveal key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, that are responsible for holding the substrate in the active site. For this compound, simulations would likely highlight interactions between the negatively charged sulfonate and carboxylate groups with positively charged or polar residues in the enzyme's active site, as well as hydrophobic interactions involving the phenyl ring and the butanoate chain. physchemres.org

By calculating the binding free energy from these simulations, researchers can predict the binding affinity of the substrate for the enzyme. These computational predictions can then guide the design of more potent inhibitors or better substrates for a given enzyme. researchgate.net

Environmental Research Implications of 2 4 Sulfophenyl Butanoate

The study of 2-(4-sulfophenyl)butanoate, a sulfophenyl carboxylate (SPC) derived from the degradation of linear alkylbenzene sulfonate (LAS) surfactants, offers significant insights into the environmental behavior of chiral pollutants. Research into this compound illuminates key environmental processes, including microbial degradation, the influence of molecular structure on biodegradability, and the potential for developing bioremediation strategies.

Future Research Directions

Elucidation of Uncharacterized Degradative Mechanisms

The microbial degradation of 2-(4-Sulfophenyl)butanoate is a critical step in the complete mineralization of certain LAS congeners. Studies have shown that bacteria such as Delftia acidovorans SPB1 can utilize SPB as a sole source of carbon and energy. asm.org The metabolic pathway involves the conversion of both the R- and S-enantiomers of SPB into the common intermediate 4-sulfocatechol (4SC), which then undergoes ortho ring cleavage. asm.org

However, a significant gap in the current understanding is the precise enzymatic mechanism that transforms SPB into 4SC. asm.org This initial conversion is a critical, yet uncharacterized, step in the degradative pathway. Future research must focus on identifying the enzymes responsible for this transformation. It is hypothesized that this step may involve a novel dioxygenase or a series of enzymatic reactions, but the specific enzymes and any transient intermediates have not yet been identified. asm.org Elucidating this mechanism is fundamental to a complete understanding of LAS biodegradation and will involve a combination of genomic, proteomic, and metabolomic approaches to identify the genes and proteins induced during SPB metabolism.

Engineering of Enzymes for Enhanced Biocatalysis

The enzymes involved in the degradation of sulfophenylcarboxylates (SPCs) like SPB are prime targets for protein engineering to enhance their catalytic efficiency and substrate specificity. While the specific enzymes for SPB's initial conversion are unknown, research on analogous compounds provides valuable insights. For instance, the degradation of the related compound 3-(4-sulfophenyl)butyrate by Comamonas testosteroni KF-1 involves a 4-sulfoacetophenone Baeyer-Villiger monooxygenase (BVMO) and a 4-sulfophenylacetate esterase. nih.govnih.gov It is plausible that monooxygenases or dioxygenases are also key players in SPB degradation. asm.orgomicsonline.org

Future research should be directed toward engineering these and related enzymes for improved performance. Key objectives for enzyme engineering include:

Increasing Catalytic Rate (kcat): Enhancing the turnover number of the enzymes to reduce the time required for bioremediation. This is particularly relevant for the more slowly degraded S-enantiomer of SPB. nih.gov

Improving Stability: Increasing the thermal and solvent stability of the enzymes to make them more robust for industrial or environmental applications. tudelft.nlcaltech.edu

Techniques such as directed evolution and rational (site-directed mutagenesis) design can be employed to create enzyme variants with these desired characteristics. tudelft.nl Success in this area could lead to the development of highly efficient biocatalysts for treating wastewater contaminated with anionic surfactants.

Development of Advanced Analytical Techniques for Intermediates

Characterizing the full spectrum of metabolic intermediates is essential for mapping degradative pathways. While standard techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) have been successful in identifying stable intermediates like 4-sulfocatechol, they may not be sufficient to detect highly transient or low-concentration compounds. asm.orgnih.gov The uncharacterized conversion of SPB to 4SC likely involves one or more such elusive intermediates.

Therefore, a key area for future research is the application and development of more advanced and sensitive analytical methods. semanticscholar.org Techniques that could provide deeper insights include:

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): This high-resolution mass spectrometry technique can provide extremely accurate mass measurements, aiding in the elemental formula determination of unknown intermediates and helping to distinguish between isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods can elucidate the complete chemical structure of novel metabolites without the need for authentic standards. semanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for tracking the formation and disappearance of trace-level intermediates in complex biological matrices.

The deployment of these techniques will be crucial for identifying the missing links in the SPB degradation pathway and providing a more complete picture of the biotransformation process.

Comprehensive Understanding of Stereoselective Biotransformations

The degradation of this compound by Delftia acidovorans SPB1 is a clear example of stereoselective biocatalysis. The bacterium utilizes the two enantiomers sequentially, degrading the R-enantiomer much more rapidly than the S-enantiomer. asm.orgnih.gov This pronounced difference in degradation kinetics highlights the stereospecificity of the enzymes involved.

| Enantiomer | Specific Growth Rate (μ) | Degradation Order | Metabolic Product |

|---|---|---|---|

| R-SPB | 0.28 h⁻¹ | Primary | 4-Sulfocatechol |

| S-SPB | 0.016 h⁻¹ | Secondary | 4-Sulfocatechol |

Data sourced from Schulz et al. (2000). asm.orgnih.gov

While this stereopreference has been clearly documented, the underlying enzymatic and molecular basis remains unknown. Future research should aim to:

Isolate and Characterize the Enantioselective Enzymes: Identify the specific enzyme(s) responsible for the initial attack on the SPB enantiomers.

Elucidate the Structural Basis of Selectivity: Determine the three-dimensional structure of the key enzyme(s) in complex with both R- and S-SPB. This will reveal the active site interactions that govern the preferential binding and transformation of the R-enantiomer.

Investigate Regulatory Mechanisms: Understand why the degradation of S-SPB only commences after the R-enantiomer has been completely consumed. nih.gov This could involve regulatory mechanisms at the genetic or protein level.

A comprehensive understanding of this stereoselectivity is not only of fundamental scientific interest but also has practical implications for predicting the environmental fate of chiral pollutants and for designing stereospecific biocatalytic processes. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Sulfophenyl)butanoate with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of phenylbutanoate precursors using chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or reversed-phase HPLC is critical to isolate the product. Purity can be validated by thin-layer chromatography (TLC) with UV detection or NMR analysis to confirm the absence of sulfonic acid byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the sulfophenyl substitution pattern and butanoate backbone. The sulfonic acid group’s deshielding effect is observable in aromatic proton shifts (δ 7.5–8.2 ppm) .

- HPLC : Gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) ensures purity assessment, with UV detection at 254 nm for sulfophenyl absorption.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M–H] peak at m/z 243.04 for CHOS) .

Q. How is this compound utilized in biochemical assays, such as cell viability tests?

- Methodological Answer : The compound’s sulfophenyl group is integral to tetrazolium-based reagents (e.g., MTS). In cell viability assays, it is reduced by mitochondrial dehydrogenases in viable cells to formazan dyes. Key controls include:

- Background absorbance correction using cell-free wells.

- Optimizing cell density (e.g., 5,000–10,000 cells/well) to ensure linear detection range.

- Validating results with complementary assays (e.g., ATP quantification) .

Advanced Research Questions

Q. How does the sulfonic acid group in this compound influence its reactivity in esterification reactions compared to non-sulfonated analogs?

- Methodological Answer : The electron-withdrawing sulfonic acid group reduces nucleophilicity at the carbonyl carbon, slowing esterification kinetics. Researchers should:

- Use stronger acyl acceptors (e.g., geraniol) and acidic catalysts (e.g., p-toluenesulfonic acid) to enhance reaction rates.

- Monitor reaction progress via FT-IR for carbonyl (C=O) and sulfonate (S=O) stretching frequencies (1,740 cm and 1,180 cm, respectively) .

Q. What experimental design strategies optimize enzymatic synthesis of this compound derivatives?

- Methodological Answer : A central composite rotatable design (CCRD) is effective for multivariable optimization:

- Variables : Enzyme loading (5–20 mg/mL), temperature (30–60°C), substrate molar ratio (1:1–1:3).

- Statistical Analysis : ANOVA identifies significant factors (e.g., enzyme type and temperature). For example, Novozyme 435 (immobilized lipase B) outperforms Cal-B PU in conversion yields due to higher thermal stability (70% vs. 45% at 50°C) .

Q. How can researchers resolve contradictions in catalytic efficiency data across different biocatalysts for this compound synthesis?

- Methodological Answer :

- Kinetic Profiling : Compare and values using Lineweaver-Burk plots. For instance, Novozyme 435 may exhibit lower (higher substrate affinity) than free enzymes.

- Operational Stability Tests : Reuse immobilized enzymes (e.g., 10 cycles) to assess activity decay.

- Contradiction Case Study : In geranyl butanoate synthesis, Cal-B PU showed variable significance in ANOVA models due to pH sensitivity, requiring buffered systems (pH 7.0) for reproducibility .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory yield data in this compound synthesis?

- Methodological Answer :

- Multivariate Analysis : Principal component analysis (PCA) identifies outlier conditions (e.g., high temperature/low enzyme loading).

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., enzyme-substrate ratio vs. agitation speed).

- Case Example : In geranyl butanoate optimization, RSM revealed a non-linear relationship between temperature and yield, with 45°C as the optimum for Novozyme 435 .

Application in Advanced Research

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., human serum albumin for pharmacokinetic studies).

- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with cytotoxicity (IC) data from NIH/3T3 cell assays .

Tables for Methodological Reference

| Optimization Parameters for Enzymatic Synthesis |

|---|

| Variable |

| ------------------- |

| Temperature (°C) |

| Enzyme Loading (mg/mL) |

| Substrate Ratio |

| Agitation (rpm) |

| Key Spectral Data for Characterization |

|---|

| Technique |

| -------------------- |

| H NMR (DMSO-d6) |

| FT-IR |

| ESI-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.